4-(Quinolin-2-yl)butanoic acid
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Overview
Description
4-(Quinolin-2-yl)butanoic acid is an organic compound that features a quinoline ring attached to a butanoic acid chain The quinoline ring is a heterocyclic aromatic organic compound with a nitrogen atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-2-yl)butanoic acid typically involves the formation of the quinoline ring followed by the attachment of the butanoic acid chain. One common method for synthesizing quinoline derivatives is the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . Once the quinoline ring is formed, it can be further functionalized to introduce the butanoic acid chain through various organic reactions, such as Friedel-Crafts acylation or alkylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(Quinolin-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline ring or the butanoic acid chain.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
4-(Quinolin-2-yl)butanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Quinolin-2-yl)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The quinoline ring can intercalate with DNA or inhibit specific enzymes, while the butanoic acid chain can enhance its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
4-Hydroxyquinoline: Known for its antimicrobial properties.
Quinoline-2,4-dione: Exhibits different tautomeric forms and has various biological activities.
Uniqueness
4-(Quinolin-2-yl)butanoic acid is unique due to the combination of the quinoline ring and the butanoic acid chain, which can provide a balance of biological activity and physicochemical properties. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
92028-91-6 |
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Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-quinolin-2-ylbutanoic acid |
InChI |
InChI=1S/C13H13NO2/c15-13(16)7-3-5-11-9-8-10-4-1-2-6-12(10)14-11/h1-2,4,6,8-9H,3,5,7H2,(H,15,16) |
InChI Key |
OLJDCUNTSCQLQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CCCC(=O)O |
Origin of Product |
United States |
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